molecular formula C8H16N2O2 B13017003 2-methylpropylN-(azetidin-3-yl)carbamate

2-methylpropylN-(azetidin-3-yl)carbamate

Cat. No.: B13017003
M. Wt: 172.22 g/mol
InChI Key: MOFZDCHTWZSRNT-UHFFFAOYSA-N
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Description

2-methylpropyl N-(azetidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azetidine ring and a carbamate group.

Preparation Methods

The synthesis of 2-methylpropyl N-(azetidin-3-yl)carbamate involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . These methods provide efficient routes to produce azetidines, including 2-methylpropyl N-(azetidin-3-yl)carbamate.

Chemical Reactions Analysis

2-methylpropyl N-(azetidin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methylpropyl N-(azetidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpropyl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-methylpropyl N-(azetidin-3-yl)carbamate can be compared with other azetidine derivatives, such as:

These compounds share similar structures but differ in their substituents and specific properties

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methylpropyl N-(azetidin-3-yl)carbamate

InChI

InChI=1S/C8H16N2O2/c1-6(2)5-12-8(11)10-7-3-9-4-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

MOFZDCHTWZSRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1CNC1

Origin of Product

United States

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